molecular formula C18H16N4O2S B11037459 2-[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

2-[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11037459
M. Wt: 352.4 g/mol
InChI Key: NHAOSLOCUGLPAW-UHFFFAOYSA-N
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Description

2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxino ring and a pyridyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multiple steps starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C18H16N4O2S/c1-10-5-11(2)20-18(12(10)8-19)25-9-17-21-13-6-15-16(7-14(13)22-17)24-4-3-23-15/h5-7H,3-4,9H2,1-2H3,(H,21,22)

InChI Key

NHAOSLOCUGLPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=NC3=CC4=C(C=C3N2)OCCO4)C

Origin of Product

United States

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